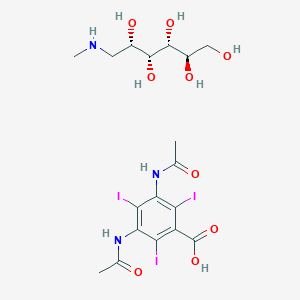

Diatrizoate de méglumine

Vue d'ensemble

Description

Il est couramment utilisé en imagerie médicale pour améliorer la visibilité des structures internes dans les techniques d'imagerie à rayons X, telles que la tomodensitométrie (TDM), l'angiographie et l'urographie . Ce composé est particulièrement précieux pour visualiser les veines, le système urinaire, la rate et les articulations .

Applications De Recherche Scientifique

Diatrizoate meglumine has a wide range of scientific research applications, including:

Medical Imaging: Used as a contrast agent in X-ray imaging techniques to enhance the visibility of internal structures

Biological Studies: Employed in studies involving the visualization of biological tissues and organs

Pharmaceutical Research: Used in the development and testing of new imaging agents and diagnostic tools

Industrial Applications: Applied in non-destructive testing and quality control processes in various industries

Mécanisme D'action

Target of Action

Diatrizoate meglumine is a water-soluble, iodinated, radiopaque x-ray contrast medium . The primary targets of this compound are the body tissues that need to be visualized during radiographic procedures . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .

Mode of Action

Diatrizoate meglumine works by blocking x-rays. As an iodine-containing X-ray contrast agent, it is particularly electron-dense and effectively scatters or stops X-rays . When given, it localizes or builds up in certain areas of the body, allowing the x-rays to create a “picture” of the area . The areas of the body in which the radiopaque agent localizes will appear white on the x-ray film . This creates the needed distinction, or contrast, between one organ and other tissues .

Pharmacokinetics

Following intravenous injection, the radiopaque diagnostic agents are immediately diluted in the circulating plasma . Equilibrium is reached with the extracellular compartment at about 10 minutes . The pharmacokinetics of the intravenously administered radiopaque contrast media are usually best described by a two-compartment model with a rapid alpha phase for drug distribution and a slow beta phase for drug elimination . In patients with normal renal function, the alpha and beta half-lives were respectively 30 minutes and 120 minutes for diatrizoate .

Result of Action

The primary result of diatrizoate meglumine’s action is the creation of contrast in radiographic images, which helps doctors see any special conditions that may exist in the organ or part of the body being examined . High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action of diatrizoate meglumine can be influenced by various environmental factors. For instance, because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, thus causing dehydration in people with already small plasma volume such as infants .

Analyse Biochimique

Biochemical Properties

Diatrizoate Meglumine is a small molecule that contains iodine, which blocks x-rays This property allows it to be used as a contrast agent in various imaging techniques

Cellular Effects

The cellular effects of Diatrizoate Meglumine are primarily related to its role as a contrast agent. It is known to exert a mild laxative effect due to its high osmolarity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is not well studied.

Molecular Mechanism

The molecular mechanism of action of Diatrizoate Meglumine is primarily related to its iodine content. Iodine atoms in the compound block x-rays, allowing it to serve as a contrast medium in radiographic procedures

Dosage Effects in Animal Models

In a study using a zebrafish model for opioid-induced constipation, Diatrizoate Meglumine was found to be effective in promoting bowel movements

Transport and Distribution

Diatrizoate Meglumine is sparingly absorbed from the intact gastrointestinal tract, which allows for gastrointestinal opacification and delineation after oral or rectal administration

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le diatrizoate de méglumine est synthétisé par une série de réactions chimiques impliquant l'iodation de dérivés de l'acide benzoïque. Le processus comprend généralement les étapes suivantes :

Iodation : L'introduction d'atomes d'iode dans le cycle aromatique de dérivés de l'acide benzoïque.

Acétylation : L'ajout de groupes acétyle aux groupes amino sur le cycle aromatique.

Formation du sel de méglumine : La dernière étape implique la réaction du dérivé de l'acide benzoïque iodé et acétylé avec la méglumine (N-méthylglucamine) pour former le sel de this compound

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées. Le processus garantit une grande pureté et une grande constance du produit final. Les conditions réactionnelles comprennent généralement :

Température : Chauffage contrôlé pour faciliter les réactions d'iodation et d'acétylation.

Solvants : Utilisation de solvants appropriés pour dissoudre les réactifs et faciliter les réactions.

Purification : Plusieurs étapes de purification pour éliminer les impuretés et les sous-produits

Analyse Des Réactions Chimiques

Types de réactions : Le diatrizoate de méglumine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.

Réduction : Des réactions de réduction peuvent se produire dans des conditions spécifiques, conduisant à l'élimination des atomes d'iode.

Substitution : Des réactions de substitution peuvent avoir lieu, où les atomes d'iode sont remplacés par d'autres groupes fonctionnels

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Agents halogénants, nucléophiles

Principaux produits :

Produits d'oxydation : Dérivés iodés de l'acide benzoïque.

Produits de réduction : Dérivés déiodés de l'acide benzoïque.

Produits de substitution : Dérivés de l'acide benzoïque avec des groupes fonctionnels substitués

4. Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Imagerie médicale : Utilisé comme agent de contraste dans les techniques d'imagerie à rayons X pour améliorer la visibilité des structures internes

Études biologiques : Employé dans des études impliquant la visualisation de tissus et d'organes biologiques

Recherche pharmaceutique : Utilisé dans le développement et les tests de nouveaux agents d'imagerie et d'outils de diagnostic

Applications industrielles : Appliqué dans des processus de contrôle de la qualité et d'essais non destructifs dans diverses industries

5. Mécanisme d'action

Le this compound exerce ses effets en augmentant la radiodensité des tissus cibles. Le numéro atomique élevé des atomes d'iode dans le composé lui permet de diffuser ou d'absorber efficacement les rayons X, créant un contraste entre les tissus cibles et les structures environnantes. Ce contraste améliore la visibilité des tissus cibles sur les images aux rayons X . Le composé se localise dans des zones spécifiques du corps, selon le mode d'administration, et fournit des images détaillées des structures internes .

Composés similaires :

Iothalamate : Un autre agent de contraste iodé utilisé en imagerie médicale.

Iohexol : Un agent de contraste iodé non ionique à faible osmolalité.

Iopamidol : Un agent de contraste iodé non ionique utilisé dans diverses techniques d'imagerie

Comparaison :

This compound vs. Iothalamate : Les deux sont des agents de contraste ioniques, mais le this compound a une teneur en iode plus élevée, offrant un meilleur contraste en imagerie

This compound vs. Iohexol : Le this compound a une osmolalité plus élevée que l'iohexol, ce qui peut entraîner des effets secondaires plus prononcés

This compound vs. Iopamidol : L'iopamidol est un agent de contraste non ionique à faible osmolalité, ce qui le rend plus sûr pour les patients souffrant de dysfonctionnement rénal

Le this compound reste un agent de contraste largement utilisé en raison de son efficacité pour améliorer la visibilité des structures internes en imagerie à rayons X. Ses propriétés et applications uniques en font un outil précieux dans le diagnostic médical et la recherche.

Comparaison Avec Des Composés Similaires

Iothalamate: Another iodinated contrast agent used in medical imaging.

Iohexol: A non-ionic iodinated contrast agent with lower osmolality.

Iopamidol: A non-ionic iodinated contrast agent used in various imaging techniques

Comparison:

Diatrizoate Meglumine vs. Iothalamate: Both are ionic contrast agents, but diatrizoate meglumine has a higher iodine content, providing better contrast in imaging

Diatrizoate Meglumine vs. Iohexol: Diatrizoate meglumine has higher osmolality compared to iohexol, which can lead to more pronounced side effects

Diatrizoate Meglumine vs. Iopamidol: Iopamidol is a non-ionic contrast agent with lower osmolality, making it safer for patients with compromised renal function

Diatrizoate meglumine remains a widely used contrast agent due to its effectiveness in enhancing the visibility of internal structures in X-ray imaging. Its unique properties and applications make it a valuable tool in medical diagnostics and research.

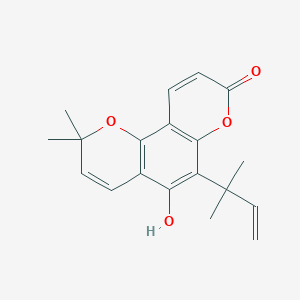

Propriétés

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKKOBKEXMRYFQ-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897171 | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-49-7 | |

| Record name | Meglumine diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine diatrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIATRIZOATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

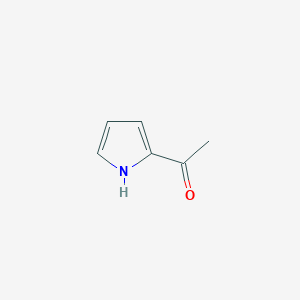

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B92003.png)